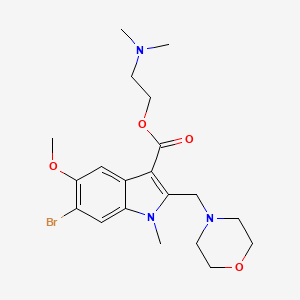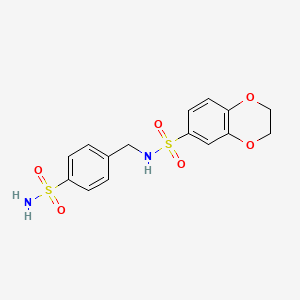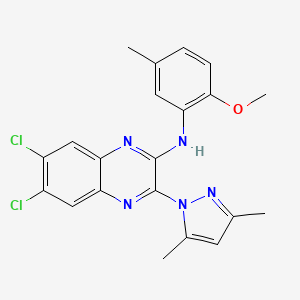![molecular formula C10H10O7 B4323700 7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B4323700.png)
7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid
Overview
Description
7-(Ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a dioxine ring and an ethoxycarbonyl group attached to the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Furan Synthesis: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds.
Dioxine Formation: The dioxine ring can be formed through oxidative cyclization reactions.
Ethoxycarbonyl Group Introduction: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-(Ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules. Biology: Medicine: The compound could be explored for its therapeutic potential, possibly as a lead compound in drug discovery. Industry: It may find use in the development of new materials or as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which 7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system .
Comparison with Similar Compounds
7-(Ethoxycarbonyl)pyrrolo[1,2-b]pyridazine-5-carboxylic acid
7-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Uniqueness: 7-(Ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid is unique due to its specific structural features, including the fused furan and dioxine rings, which may impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-ethoxycarbonyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7/c1-2-14-10(13)8-6-5(15-3-4-16-6)7(17-8)9(11)12/h2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGISVDKRKTVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(O1)C(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(2-chlorophenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B4323643.png)
![10-acetyl-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4323651.png)
![12-(4-fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4323659.png)
![N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4323677.png)
![2-(DIETHYLAMINO)ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4323678.png)
![2-[3-ETHOXY-5-IODO-4-(2-PROPYNYLOXY)PHENYL]-2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE](/img/structure/B4323682.png)
![2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B4323690.png)

![ethyl 4-{3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4323712.png)
![4-[2-(PYRIDIN-2-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOTHIOAMIDE](/img/structure/B4323718.png)
![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B4323721.png)


